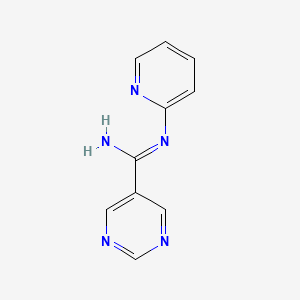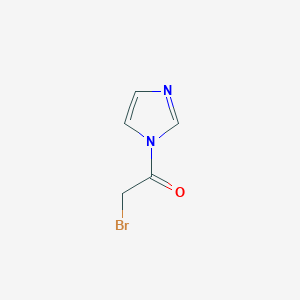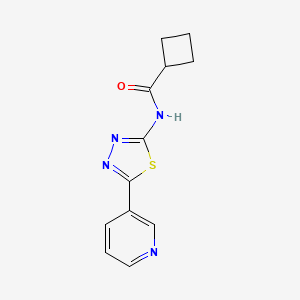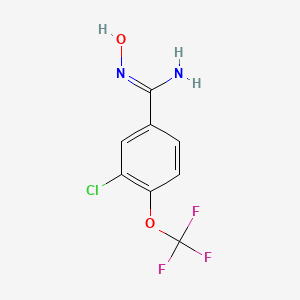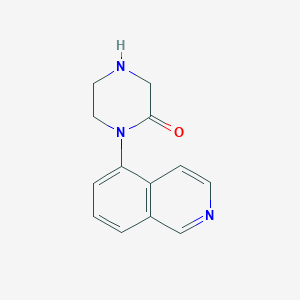
1-(Isoquinolin-5-YL)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isoquinolin-5-YL)piperazin-2-one is a heterocyclic compound that features both an isoquinoline and a piperazinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the isoquinoline ring imparts unique chemical properties, making it a valuable scaffold for drug development.
Métodos De Preparación
The synthesis of 1-(Isoquinolin-5-YL)piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline derivatives with piperazine under specific conditions. For instance, a one-pot Knoevenagel reaction followed by asymmetric epoxidation and domino ring-opening cyclization has been developed to synthesize piperazin-2-ones . This method utilizes commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylenediamines, and 1,2-ethanol amines, yielding the desired product in good to excellent yields.
Industrial production methods often involve the use of catalysts to enhance reaction efficiency and selectivity. For example, Iridium or Palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones is a versatile strategy to access piperazin-2-ones with high stereoselectivity .
Análisis De Reacciones Químicas
1-(Isoquinolin-5-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Isoquinolin-5-YL)piperazin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1-(Isoquinolin-5-YL)piperazin-2-one involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Isoquinolin-5-YL)piperazin-2-one can be compared with other similar compounds such as:
Piperazin-2-one: Lacks the isoquinoline ring, making it less versatile in terms of chemical reactivity and biological activity.
Morpholin-2-one: Contains an oxygen atom in place of the nitrogen in the piperazine ring, leading to different chemical properties and applications.
Isoquinoline derivatives: These compounds share the isoquinoline moiety but differ in the attached functional groups, affecting their overall properties and uses.
The uniqueness of this compound lies in its combined structural features, which provide a balance of chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H13N3O |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
1-isoquinolin-5-ylpiperazin-2-one |
InChI |
InChI=1S/C13H13N3O/c17-13-9-15-6-7-16(13)12-3-1-2-10-8-14-5-4-11(10)12/h1-5,8,15H,6-7,9H2 |
Clave InChI |
MHQJOHGGOPRLLX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CN1)C2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


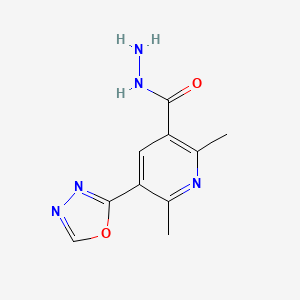
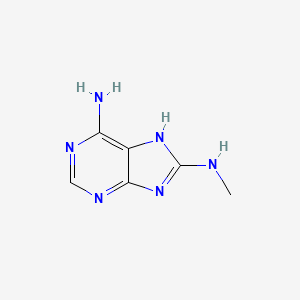
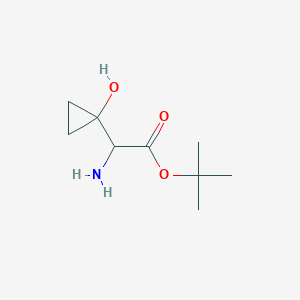
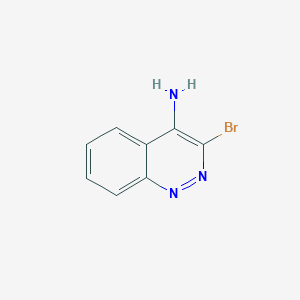
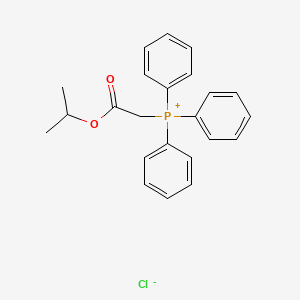
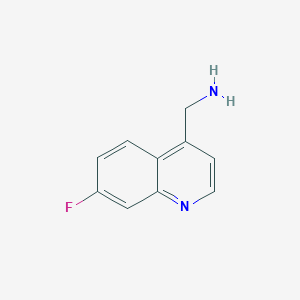
![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
